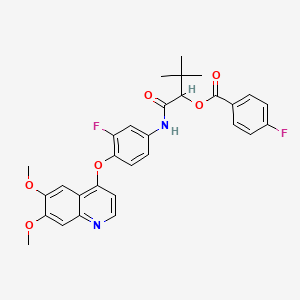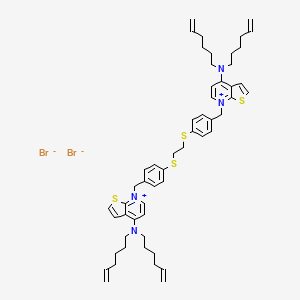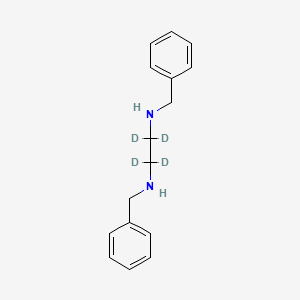
FtsZ-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FtsZ-IN-2 is a small-molecule inhibitor targeting the bacterial protein Filamenting temperature-sensitive mutant Z (FtsZ)This protein is a promising target for developing new antibacterial agents due to its essential role in bacterial cytokinesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FtsZ-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.
Functionalization: Introduction of functional groups that enhance the molecule’s binding affinity and specificity towards FtsZ. This may involve reactions like halogenation, alkylation, or acylation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
FtsZ-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s stability and binding characteristics.
Substitution: Replacement of one functional group with another, which can modify the molecule’s pharmacokinetic and pharmacodynamic properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could result in various functionalized derivatives with altered biological activity .
科学的研究の応用
FtsZ-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of FtsZ and its role in bacterial cell division.
Biology: Employed in research to understand the molecular mechanisms of bacterial cytokinesis and to identify potential targets for new antibacterial agents.
Medicine: Investigated as a potential lead compound for developing new antibiotics to combat bacterial infections, particularly those caused by drug-resistant strains.
作用機序
FtsZ-IN-2 exerts its effects by binding to the GTP binding site of FtsZ, inhibiting its polymerization and preventing the formation of the Z-ring. This disruption of FtsZ function leads to the inhibition of bacterial cell division and ultimately bacterial cell death. The molecular targets and pathways involved include the GTPase activity of FtsZ and its interactions with other proteins involved in cell division .
類似化合物との比較
Similar Compounds
PC190723: Another FtsZ inhibitor that binds to a different site on the protein and has shown potent antibacterial activity.
Uniqueness
FtsZ-IN-2 is unique in its specific binding mode and its ability to inhibit FtsZ polymerization without affecting other cellular processes. This specificity makes it a promising candidate for further development as a new class of antibacterial agents .
特性
分子式 |
C30H35N5S |
|---|---|
分子量 |
497.7 g/mol |
IUPAC名 |
1-[(4-propan-2-ylphenyl)methyl]-4-[2-(2-pyridin-4-yl-6-thiophen-2-ylpyrimidin-4-yl)ethyl]-1,4-diazepane |
InChI |
InChI=1S/C30H35N5S/c1-23(2)25-8-6-24(7-9-25)22-35-16-4-15-34(18-19-35)17-12-27-21-28(29-5-3-20-36-29)33-30(32-27)26-10-13-31-14-11-26/h3,5-11,13-14,20-21,23H,4,12,15-19,22H2,1-2H3 |
InChIキー |
HHBJKRDUQQNPIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCN(CC2)CCC3=CC(=NC(=N3)C4=CC=NC=C4)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


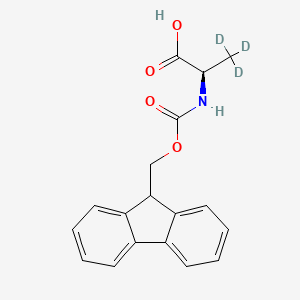
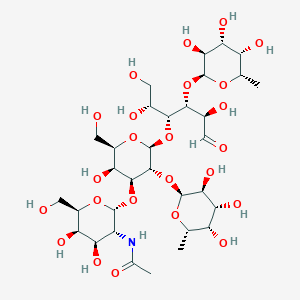
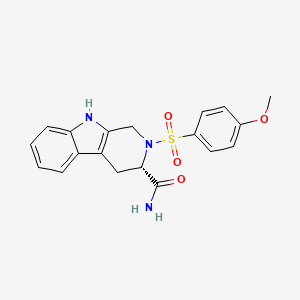
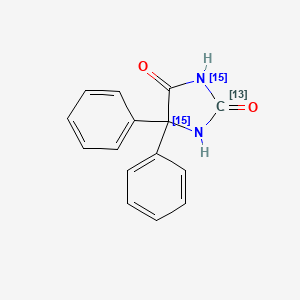

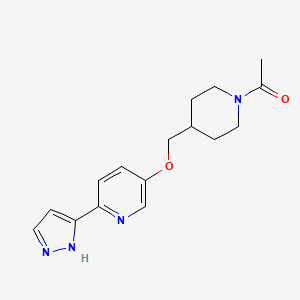
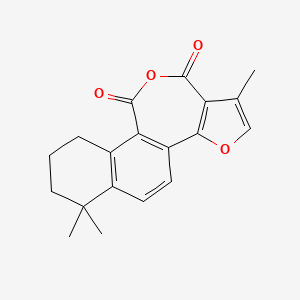
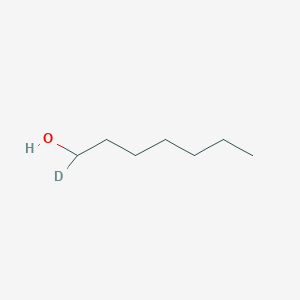

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)

